4-Methyl-4-(morpholin-4-yl)cyclohexan-1-one
Overview
Description
4-Methyl-4-(morpholin-4-yl)cyclohexan-1-one is a chemical compound with the CAS Number: 1046832-12-5 . It has a molecular weight of 197.28 . The compound is typically stored at a temperature of 4 degrees Celsius and is available in powder form .
Molecular Structure Analysis
The Inchi Code for this compound is1S/C11H19NO2/c1-11(4-2-10(13)3-5-11)12-6-8-14-9-7-12/h2-9H2,1H3
. This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. It is stored at a temperature of 4 degrees Celsius . The compound’s molecular weight is 197.28 .
Scientific Research Applications
Oxidation of Enamines
4-(1-cyclohexen-1-yl)-morpholine, a related compound, demonstrates interesting chemical behavior when oxidized with metal oxidants. This oxidation process yields products like N-acetyl-morpholine and 2-morpholino-ketone, highlighting potential applications in synthetic chemistry (Corbani, Rindonek, & Scolastico, 1973).
Synthesis of Novel Compounds
The synthesis of N-Morpholino-Δ8-dihydroabietamide from Δ8-dihydroabietic acid involves the formation of complex structures, indicating the compound's utility in advanced organic synthesis (Xiaoping Rao, 2010).
Stereoselective Reactions
Reactions involving similar structures, like (1R,4aS,10aR)-1,4a-Dimethyl-N-[(morpholin-4-yl)carbothioyl]-7-(propan-2-yl)-1,2,3,4,4a,9,10,10a-octahydrophenanthrene-1-carboxamide, highlight the relevance of morpholine derivatives in stereoselective synthesis (Xiaoping Rao, Yuehua Wu, Zhan‐qian Song, & Shibin Shang, 2010).
Reactivity with Grignard Reagents
The compound 6-(benzotriazol-1-yl)-6-(morpholin-4-yl)bicyclo[3.1.0]hexane demonstrates notable reactivity with Grignard reagents, indicating potential applications in organic synthesis and pharmaceuticals (Katritzky, Galuszka, Rachwał, Mancheño, & Steel, 1994).
Xanthine Oxidase Inhibition
Two cyclodidepsipeptides, closely related to 4-Methyl-4-(morpholin-4-yl)cyclohexan-1-one, demonstrate significant inhibition of xanthine oxidase, suggesting potential therapeutic applications in conditions like gout (Šmelcerović, Rangelov, Smelcerovic, Veljković, Cherneva, Yancheva, Nikolić, Petronijević, & Kocic, 2013).
Combustion Chemistry
The combustion of morpholine under specific conditions has been studied, offering insights into the combustion chemistry of oxygen and nitrogen-containing fuels, which could have industrial applications (Lucassen, Oßwald, Struckmeier, Kohse-Höinghaus, Kasper, Hansen, Cool, & Westmoreland, 2009).
Decyanation in Chemical Reactions
A study on the reaction of triazine derivatives with 4-(cyclohex-1-en-1-yl)morpholine under solvent-free conditions shows a pathway for decyanation, indicating its utility in organic synthesis (Kopchuk, Khasanov, Chepchugov, Kovalev, Zyryanov, Rusinov, & Chupakhin, 2017).
Structural Elucidation and Spectroscopic Studies
Research on compounds like 4-Methyl-1-(3,4,4-trichloro-1-cyclohexylsulfanyl-2-nitro-buta-1,3-dienyl) Piperidine and 4-(3,4,4-Trichloro-1-decylsulfanyl-2-nitro-buta-1,3-dienyl) Morpholine contribute to the understanding of complex molecular structures, which is crucial in the field of material science and drug design (Aydinli, Sayil, & Ibiş, 2010).
QSAR Analysis and Antioxidant Activities
QSAR-analysis of morpholine derivatives has been conducted to explore their potential as antioxidants, aiding in the design of new therapeutic agents (Drapak, Zimenkovsky, Perekhoda, Yeromina, Lipakova, Demchuk, & Rakhimova, 2019).
Pain Activity Studies
Research on derivatives like 1-[1-(4-methylphenyl)(cyclohexyl)] morpholine contributes to the understanding of analgesic properties, important in developing new pain management drugs (Ahmadi, Khalili, Hajikhani, & Naserbakht, 2011).
Carcinogenicity and Mutagenic Effects Studies
Studies on the mutagenic effects and predicted carcinogenicity of morpholine derivatives are crucial in assessing their safety profile for therapeutic use (Bushuieva, Petrova, Kyrychko, & Parchenko, 2022).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it can cause certain health hazards . Specific hazard statements associated with the compound include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and washing thoroughly after handling (P264) .
Properties
IUPAC Name |
4-methyl-4-morpholin-4-ylcyclohexan-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2/c1-11(4-2-10(13)3-5-11)12-6-8-14-9-7-12/h2-9H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPCBTAQXTZJOFF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(=O)CC1)N2CCOCC2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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